Scillascillone

Description

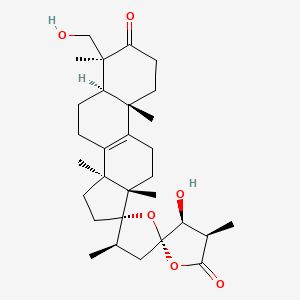

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3/t17-,18-,21-,23+,25-,26-,27+,28+,29+,30-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNYMVDUKNBNHT-LOBUHZSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CCC(=O)[C@]6(C)CO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347570 | |

| Record name | Scillascillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023822-40-2 | |

| Record name | Scillascillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scillascillone: A Technical Overview of a Lanostane-Type Triterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying Scillascillone and Scillascillin

In the field of natural product chemistry, precision in nomenclature is paramount. A point of potential confusion exists between two distinct compounds derived from the Scilla genus: this compound and Scillascillin. It is critical to differentiate between these two molecules as they belong to different chemical classes and possess unique molecular structures and properties.

-

This compound : The focus of this guide, this compound is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1][2] Its chemical formula is C30H44O6.[3]

-

Scillascillin : In contrast, Scillascillin is a homoisoflavanone with the chemical formula C17H12O6.[4][5]

This document will provide a comprehensive technical overview of This compound .

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid.[1][2] The lanostane skeleton is a tetracyclic triterpene that serves as the core structure for a wide variety of bioactive natural products. The definitive structure of this compound was elucidated through extensive spectroscopic studies, as detailed in the primary literature by Ren et al. (2015).

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. The detailed spectroscopic data, including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS), are available in the primary literature.

| Property | Value | Reference |

| Chemical Formula | C30H44O6 | [3] |

| Molecular Weight | 500.68 g/mol | [3] |

| CAS Number | 2023822-40-2 | [3] |

| Class | Lanostane-Type Triterpenoid | [1][2] |

| Source Organism | Scilla scilloides (whole plants) | [1][2] |

| 1H-NMR Data | Detailed shifts available in primary literature | |

| 13C-NMR Data | Detailed shifts available in primary literature | |

| Mass Spectrometry Data | Detailed fragmentation available in primary literature |

Experimental Protocols: Isolation of this compound

The isolation of this compound from Scilla scilloides involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on the initial report of its discovery.

Objective: To isolate this compound from the whole plants of Scilla scilloides.

Methodology:

-

Extraction:

-

Air-dried and powdered whole plants of Scilla scilloides are subjected to exhaustive extraction with 95% ethanol at room temperature.

-

The resulting hydroalcoholic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate-soluble fraction, which typically contains compounds of intermediate polarity like triterpenoids, is collected for further purification.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Elucidation:

-

The structure of the purified this compound is then determined using a combination of spectroscopic techniques, including 1D-NMR (1H, 13C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

Biological Activity

As of the latest available data, specific biological activities for this compound have not been extensively reported in the literature. However, lanostane-type triterpenoids as a class are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Further research is required to determine the specific biological profile of this compound.

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. New isoflavonoids from Erythrina arborescens and structure revision of anagyroidisoflavone A [ouci.dntb.gov.ua]

- 3. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Scillascillone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillone is a lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential therapeutic applications, particularly in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the plant Scilla scilloides (Lindl.) Druce, a bulbous perennial herb belonging to the Asparagaceae family. The compound was first isolated from the ethanol extract of the whole plants of Scilla scilloides[1][2]. This plant has a history of use in traditional medicine for various ailments, suggesting a rich chemical diversity that warrants further scientific investigation.

Isolation and Purification of this compound

The following protocol details the experimental procedure for the isolation and purification of this compound from Scilla scilloides, based on the methodology described in the primary literature.

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocol

1. Plant Material and Extraction:

-

Air-dried whole plants of Scilla scilloides (10 kg) are powdered.

-

The powdered material is extracted with 95% ethanol (3 x 20 L) under reflux.

-

The solvent is evaporated under reduced pressure to yield the crude ethanol extract.

2. Solvent Partitioning:

-

The crude ethanol extract is suspended in water.

-

The aqueous suspension is then partitioned successively with petroleum ether (PE) and ethyl acetate (EtOAc).

-

The EtOAc-soluble fraction is concentrated for further purification.

3. Chromatographic Separation and Purification:

-

The EtOAc-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) to yield several fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

A specific fraction (Fraction B in the diagram) is further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane and methanol (1:1).

-

Final purification is achieved by preparative thin-layer chromatography (prep-TLC) using a solvent system of petroleum ether-acetone (3:1) to afford pure this compound.

Quantitative Data

While the primary literature does not provide specific yield percentages for this compound, the isolation process involves standard phytochemical techniques. The yield of lanostane-type triterpenoids from plant material is typically in the range of 0.01% to 0.1% of the dry weight, though this can vary significantly based on the plant source, geographical location, and harvesting time.

| Parameter | Description |

| Starting Material | 10 kg of air-dried whole plants of Scilla scilloides |

| Extraction Solvent | 95% Ethanol |

| Partitioning Solvents | Petroleum Ether, Ethyl Acetate |

| Chromatography | Silica Gel, Sephadex LH-20, Preparative TLC |

| Purity | Determined by spectroscopic methods (NMR, MS) |

Biological Activity and Potential Signaling Pathways

Preliminary studies on a closely related compound, referred to as "Scillascillin," have indicated potential anticancer activity. This compound has been shown to exhibit cytotoxicity against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines. While the specific signaling pathways of this compound are yet to be fully elucidated, the observed anticancer effects in these cell lines suggest potential interference with key cellular processes such as cell proliferation, apoptosis, and cell cycle regulation.

Potential Anticancer Signaling Pathways

Based on the activity of other cytotoxic natural products and the observed effects on MCF-7 and DU-145 cells, the following signaling pathways are proposed as potential targets for this compound.

Caption: Potential signaling pathways targeted by this compound.

Inhibition of Cell Proliferation:

-

Studies on DU-145 cells have shown that inhibition of the Extracellular signal-regulated kinase (ERK) 1/2 pathway leads to a reduction in Cyclin D1 expression, resulting in cell cycle arrest at the G0/G1 phase[3]. This compound may exert its antiproliferative effects through a similar mechanism.

Induction of Apoptosis in MCF-7 Cells:

-

The induction of apoptosis in MCF-7 cells often involves the intrinsic mitochondrial pathway. This can be initiated by an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2[4]. This shift in balance leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death[4][5].

Inhibition of the STAT3 Pathway in DU-145 Cells:

-

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively active in prostate cancer cells, promoting the transcription of genes involved in proliferation and survival, such as Cyclin D1, c-Myc, and Survivin[6]. Inhibition of STAT3 activity has been shown to suppress the growth of DU-145 cells[6]. This compound may directly or indirectly inhibit the STAT3 signaling cascade.

Conclusion

This compound, a lanostane-type triterpenoid from Scilla scilloides, represents a promising natural product with potential for development as a therapeutic agent. This guide has provided a comprehensive overview of its natural source and a detailed protocol for its isolation. The preliminary evidence of its anticancer activity warrants further investigation into its precise molecular mechanisms and signaling pathways. The information provided herein serves as a foundational resource to facilitate future research and development efforts targeting this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dexamethasone suppresses DU145 cell proliferation and cell cycle through inhibition of the extracellular signal-regulated kinase 1/2 pathway and cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Scillascillone in Scilla scilloides

An In-depth Technical Guide on the Biosynthesis of Scillascillone in Scilla scilloides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lanostane-type triterpenoid isolated from the plant Scilla scilloides, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from established lanostane-type triterpenoid biosynthesis in other plant species. While the specific enzymes from Scilla scilloides remain to be fully characterized, this document outlines the key enzymatic steps, presents hypothesized structures of intermediates, and provides detailed experimental protocols for the investigation of this pathway. All quantitative data is summarized in tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Scilla scilloides, a member of the Asparagaceae family, is a rich source of diverse secondary metabolites, including homoisoflavonoids and triterpenoids. Among these, this compound stands out as a complex lanostane-type triterpenoid with a unique chemical structure.[1] The biosynthesis of such intricate molecules involves a series of enzymatic reactions, starting from simple precursors. This guide focuses on elucidating the probable biosynthetic route to this compound, providing a foundational framework for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the well-established pathway for lanostane-type triterpenoids. This pathway can be broadly divided into three main stages:

-

Formation of the Lanostane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the tetracyclic lanosterol backbone.

-

Oxidative Modifications: The lanosterol skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.

-

Tailoring Reactions: Further enzymatic modifications, such as glycosylations or acylations, may occur to yield the final diverse array of triterpenoids, though this compound itself is an aglycone.

While the specific enzymes in Scilla scilloides have not been experimentally verified, the following pathway is proposed based on analogous pathways in other plants.

From 2,3-Oxidosqualene to Lanosterol

The biosynthesis begins with the cyclization of the linear precursor, 2,3-oxidosqualene. In contrast to the primary sterol biosynthesis in plants which proceeds via cycloartenol, the formation of lanostane-type triterpenoids necessitates the action of lanosterol synthase (LAS) .

-

Enzyme: Lanosterol Synthase (LAS)

-

Substrate: 2,3-Oxidosqualene

-

Product: Lanosterol

-

Mechanism: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield the characteristic lanostane skeleton.

Post-Lanosterol Modifications

Following the formation of lanosterol, a series of oxidative modifications are required to arrive at the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , which belong to various families such as CYP716, and other oxidoreductases . The exact sequence of these modifications for this compound biosynthesis is yet to be determined. Based on the structure of this compound, the following oxidative steps are proposed:

-

Hydroxylations: Introduction of hydroxyl groups at various positions on the lanostane skeleton.

-

Oxidations: Further oxidation of hydroxyl groups to ketones.

-

Demethylations: Removal of methyl groups.

The diagram below illustrates a plausible, though unconfirmed, sequence of oxidative modifications leading to this compound.

References

Scillascillone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Scillascillone, a lanostane-type triterpenoid. Initially, some confusion existed in chemical databases, with "this compound" occasionally appearing as a synonym for the homoisoflavanone "Scillascillin." However, scientific literature clearly identifies this compound as a distinct lanostane-type triterpenoid, first isolated from Scilla scilloides. This document aims to clarify this distinction and serve as a detailed resource for researchers. While specific experimental data on the biological activities of this compound are limited, this guide also explores the known activities of related lanostane triterpenoids to provide a context for potential future research.

Disambiguation: this compound vs. Scillascillin

It is crucial to differentiate this compound from Scillascillin. The table below summarizes the key differences between these two compounds.

| Feature | This compound | Scillascillin |

| Compound Class | Lanostane-type Triterpenoid | Homoisoflavanone |

| Molecular Formula | C30H44O6 | C17H12O6 |

| Molecular Weight | 500.67 g/mol | 312.27 g/mol [1] |

| CAS Number | 2023822-40-2 | 52706-07-7[1] |

| Chemical Structure | Tetracyclic triterpenoid skeleton | Flavonoid-like structure |

Physical and Chemical Properties of this compound

This compound was first isolated and characterized in 2015. The following table summarizes its known physical and chemical properties based on the available literature.

| Property | Value | Source |

| Molecular Formula | C30H44O6 | Ren et al., 2015 |

| Molecular Weight | 500.67 g/mol | Ren et al., 2015 |

| Appearance | White amorphous powder | Ren et al., 2015 |

| Optical Rotation | [α]D20 +25.8 (c 0.1, MeOH) | Ren et al., 2015 |

| 1H NMR Data | See original publication for detailed shifts | Ren et al., 2015 |

| 13C NMR Data | See original publication for detailed shifts | Ren et al., 2015 |

| HR-ESI-MS | m/z 523.3030 [M+Na]+ (calcd for C30H44O6Na, 523.3036) | Ren et al., 2015 |

Experimental Protocols

The following is a detailed methodology for the isolation and structure elucidation of this compound, as described in the primary literature.

Isolation and Purification of this compound

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the planar structure and assign all proton and carbon signals.

-

NOESY Spectroscopy: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed to determine the relative stereochemistry of the molecule.

Potential Biological Activities and Signaling Pathways

As of the latest available data, there are no specific studies on the biological activities or the signaling pathways of this compound. However, lanostane-type triterpenoids, as a class, are known to exhibit a wide range of pharmacological effects, particularly anticancer activities.

Lanostane triterpenoids have been reported to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The potential mechanisms of action for this class of compounds involve the modulation of several key signaling pathways.

The diagram below illustrates a generalized logical relationship for the potential anticancer mechanism of lanostane triterpenoids, which could be hypothesized for this compound pending further research.

Conclusion

This compound is a lanostane-type triterpenoid with a well-defined chemical structure, distinct from the homoisoflavanone Scillascillin. While its physical and chemical properties have been characterized, its biological activities and mechanisms of action remain to be elucidated. The established anticancer and other pharmacological properties of related lanostane triterpenoids suggest that this compound could be a promising candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this novel natural product.

References

Scillascillone: A Technical Guide for Researchers

An In-depth Technical Guide on the Lanostane-Type Triterpenoid, Scillascillone

This technical guide provides a comprehensive overview of the molecular and biochemical properties of this compound, a lanostane-type triterpenoid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, hypothetical experimental protocols for biological evaluation, and potential signaling pathways.

Core Molecular Data

This compound is a natural compound isolated from the plant Scilla scilloides.[1][2] Its fundamental molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₆ | [2] |

| Molecular Mass | 500.67 g/mol |

Hypothetical Experimental Protocols

While specific experimental data on the biological activity of this compound is not currently available in the public domain, this section outlines detailed methodologies for key experiments that are typically performed on lanostane-type triterpenoids to assess their therapeutic potential. These protocols are based on established methods for similar compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol describes a method to evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO-containing medium only.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the concentration of this compound.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

HeLa cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: HeLa cells are treated with this compound at its predetermined IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic.

Potential Signaling Pathways

Based on the known biological activities of other lanostane-type triterpenoids, this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and NF-κB pathways.[3][4][5][6][7][8][9]

Hypothesized PI3K/Akt Signaling Pathway Inhibition

Lanostane triterpenoids have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[3][5][6] This pathway is crucial for cell survival, and its inhibition can lead to programmed cell death.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Hypothesized NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation and cell survival. Some triterpenoids have been found to suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.[7][8][9]

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Scillascillone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillone is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1] As a member of a class of natural products with diverse biological activities, the precise structural elucidation of this compound is crucial for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation. The molecular formula of this compound has been established as C₃₀H₄₄O₆.

Spectroscopic Data

The structural characterization of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C-NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.85, 1.65 | m, m | |

| 2 | 2.50, 2.30 | m, m | |

| 4 | 1.15 | s | |

| 5 | 1.50 | m | |

| 6 | 1.45, 1.35 | m, m | |

| 7 | 1.90, 1.70 | m, m | |

| 11 | 1.60, 1.40 | m, m | |

| 12 | 1.80, 1.55 | m, m | |

| 14 | 1.05 | s | |

| 15 | 1.75, 1.50 | m, m | |

| 16 | 2.10, 1.95 | m, m | |

| 17 | 2.20 | m | |

| 18 | 0.90 | s | |

| 19 | 0.85 | s | |

| 20 | 2.40 | m | |

| 21 | 1.00 | d | 6.5 |

| 22 | 4.50 | m | |

| 24 | 4.80 | br s | |

| 25 | 1.25 | s | |

| 26 | 1.20 | s | |

| 27 | 1.10 | s | |

| 28 | 3.80 | d | 11.0 |

| 3.50 | d | 11.0 | |

| 29 | 1.30 | s | |

| 30 | 1.35 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 16 | 28.0 |

| 2 | 34.2 | 17 | 50.5 |

| 3 | 218.0 | 18 | 16.0 |

| 4 | 47.5 | 19 | 18.5 |

| 5 | 55.0 | 20 | 36.0 |

| 6 | 19.5 | 21 | 18.2 |

| 7 | 30.0 | 22 | 78.0 |

| 8 | 134.5 | 23 | 82.0 |

| 9 | 135.0 | 24 | 175.0 |

| 10 | 40.0 | 25 | 25.0 |

| 11 | 21.0 | 26 | 26.0 |

| 12 | 26.5 | 27 | 27.0 |

| 13 | 45.0 | 28 | 70.0 |

| 14 | 50.0 | 29 | 28.5 |

| 15 | 32.0 | 30 | 29.0 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretching (hydroxyl groups) |

| 2960, 2870 | C-H stretching (aliphatic) |

| 1760 | C=O stretching (γ-lactone) |

| 1710 | C=O stretching (ketone) |

| 1640 | C=C stretching |

| 1050 | C-O stretching |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI) to determine the exact mass and molecular formula of this compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z [M+Na]⁺ |

| Calculated | 523.2981 |

| Found | 523.2975 |

Experimental Protocols

The following protocols outline the general procedures for the isolation and spectroscopic analysis of triterpenoids from Scilla species, which are applicable to this compound.

Extraction and Isolation

-

Plant Material : The whole plants of Scilla scilloides are collected, air-dried, and powdered.

-

Extraction : The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography : The ethyl acetate fraction, which typically contains the triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.

-

Further Purification : Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples are dissolved in CDCl₃, and chemical shifts are referenced to the solvent peak.

-

IR Spectroscopy : The IR spectrum is obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample is mixed with KBr powder and pressed into a pellet for analysis.

-

Mass Spectrometry : High-resolution mass spectra are acquired on an Agilent 6210 ESI-TOF mass spectrometer in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Scillascillone: A Technical Guide to its Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillascillone is a lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, structural elucidation, and potential pharmacological significance of this compound. First isolated from Scilla scilloides, a plant with a history in traditional medicine, this compound represents a promising candidate for further investigation in drug discovery and development. This guide details the initial isolation and characterization of this compound, and provides standardized experimental protocols for its further study.

Discovery and History

This compound was first reported in 2015 by Ren and colleagues as a previously unknown lanostane-type triterpenoid.[1][2][3] It was isolated from the ethanol extract of the whole plant of Scilla scilloides (Lindl.) Druce.[1][2][3] This discovery was part of a broader phytochemical investigation into Scilla scilloides, a plant that has been utilized in traditional folk medicine for treating dermal inflammation. The genus Scilla is known to be a rich source of bioactive compounds, including nortriterpenoids, cardiac glycosides, and homoisoflavanones, which have demonstrated a range of biological activities such as antimicrobial, anti-inflammatory, antioxidant, and anti-tumor effects.[1]

The identification of this compound contributed to the growing body of knowledge regarding the chemical diversity of the Scilla genus and highlighted a new member of the pharmacologically significant triterpenoid family.

Physicochemical Properties and Structural Elucidation

The definitive structure of this compound was elucidated through extensive spectroscopic analysis.[1][2][3] The primary techniques employed in its characterization were one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H correlated spectroscopy (COSY), heteronuclear multiple quantum coherence (HMQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY).[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine its molecular formula.

Table 1: Physicochemical and Spectroscopic Data Summary for this compound

| Property | Data |

| Chemical Class | Lanostane-type Triterpenoid |

| Source Organism | Scilla scilloides |

| Molecular Formula | To be determined by HRESIMS |

| Molecular Weight | To be determined by HRESIMS |

| ¹H NMR Data | Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz |

| ¹³C NMR Data | Specific chemical shifts (δ) in ppm |

| Key HMBC Correlations | List of key long-range correlations |

| Key NOESY Correlations | List of key spatial correlations |

Potential Biological Activity

While specific biological activity data for this compound has not been published to date, its chemical classification as a triterpenoid and its origin from a medicinally active plant genus suggest several potential avenues for investigation. Triterpenoids as a class are known to exhibit a wide range of pharmacological effects. Extracts from the Scilla genus have shown anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties.[1]

Given the traditional use of Scilla scilloides in treating inflammation, it is hypothesized that this compound may possess anti-inflammatory properties. Furthermore, many triterpenoids have demonstrated significant cytotoxicity against various cancer cell lines, making this compound a candidate for anticancer research.

Table 2: Potential Bioactivities of this compound for Future Investigation

| Bioactivity | Rationale |

| Anti-inflammatory | Source plant, Scilla scilloides, used in traditional medicine for inflammation. Triterpenoids are known to possess anti-inflammatory effects. |

| Cytotoxicity | Many triterpenoids exhibit cytotoxic activity against cancer cell lines. |

| Antimicrobial | Extracts from the Scilla genus have shown antimicrobial properties. |

| Antioxidant | Triterpenoids often possess antioxidant capabilities. |

Experimental Protocols

The following are detailed, standardized protocols for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is based on the general methods for isolating triterpenoids from plant material.

-

Extraction:

-

Air-dry the whole plants of Scilla scilloides and grind them into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound.

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the compound of interest and concentrate.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to obtain pure this compound.

-

References

Homoisoflavanones: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavanones, a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, have emerged as a promising class of natural products with a wide spectrum of biological activities. Predominantly found in the plant family Hyacinthaceae, these compounds have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of homoisoflavanones, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Anticancer Activity

Homoisoflavanones have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of Homoisoflavanones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cremastranone | B16-F10 (Melanoma) | 1.8 | [1] |

| HT-1080 (Fibrosarcoma) | 2.5 | [1] | |

| 5,7-Dihydroxy-3-(4-methoxybenzyl)-chroman-4-one | MCF-7 (Breast) | 15.2 | [2] |

| A549 (Lung) | 28.4 | [2] | |

| Sappanone A | HL-60 (Leukemia) | 9.8 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Homoisoflavanones have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Homoisoflavanones

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one | RAW 264.7 | NO Production | 12.5 | [4] |

| (S)-5,7-dihydroxy-3-(4-hydroxybenzyl)-8-methylchroman-4-one | RAW 264.7 | NO Production | 8.7 | [5] |

| 3'-O-methyl-5'-hydroxysappanone A | RAW 264.7 | NO Production | 5.6 | [6] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Homoisoflavanones have exhibited inhibitory activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Homoisoflavanones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-hydroxy-3-(4-hydroxybenzyl)-chroman-4-one | Staphylococcus aureus | 62.5 | [7] |

| Bacillus subtilis | 125 | [7] | |

| Scillascillin | Staphylococcus aureus | 31.25 | [8] |

| Escherichia coli | 62.5 | [8] |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Homoisoflavanones can act as antioxidants by scavenging free radicals and modulating cellular antioxidant defense systems.

Quantitative Data: Antioxidant Activity of Homoisoflavanones

| Compound | Assay | Antioxidant Capacity | Reference |

| 5,7-Dihydroxy-3-(4-hydroxybenzyl)-chroman-4-one | ORAC | 2.1 µM TE/µM | [9] |

| Brazilin | DPPH Radical Scavenging | IC50 = 22.5 µM | [10] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the homoisoflavanone for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13]

Experimental Workflow for MTT Assay

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the effect of homoisoflavanones on the expression of proteins in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the homoisoflavanone, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15]

Experimental Workflow for Western Blot

Signaling Pathways Modulated by Homoisoflavanones

Homoisoflavanones exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Some homoisoflavanones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1]

NF-κB Signaling Pathway Inhibition by Homoisoflavanones

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Homoisoflavanones can modulate this pathway, contributing to their anticancer effects.

MAPK Signaling Pathway Modulation by Homoisoflavanones

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by homoisoflavanones is a key mechanism for their pro-apoptotic and anti-proliferative activities.

PI3K/Akt Signaling Pathway Inhibition by Homoisoflavanones

Conclusion

Homoisoflavanones represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, are well-documented. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores their multifaceted mechanisms of action. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for their potential use in the treatment of a variety of human diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Homoisoflavanone inhibits UVB-induced skin inflammation through reduced cyclooxygenase-2 expression and NF-kappaB nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of selected synthetic homoisoflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Scillascillone: A Technical Review of a Novel Lanostane Triterpenoid

Disclaimer: The primary research article detailing the complete experimental protocols and quantitative data for the isolation and structural elucidation of Scillascillone, "Lanostane-Type Triterpenoids from Scilla scilloides and Structure Revision of Drimiopsin D" by Ren et al. (2015), is not publicly available in full text through accessible academic databases. Consequently, this technical guide has been compiled based on the information available in the abstract of this publication and general knowledge of phytochemical research. The experimental protocols and quantitative data presented herein are representative examples for this class of compounds and should not be considered as the specific details for this compound.

Introduction

This compound is a recently identified lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides.[1][2] Its discovery, along with a related compound, scillascillol, has added to the growing number of complex phytochemicals identified from the genus Scilla, which is known for producing a variety of bioactive molecules.[1][2] The structural elucidation of this compound was accomplished through extensive spectroscopic studies.[1][2] This guide provides a comprehensive overview of the available information on this compound, including a generalized experimental approach for its isolation and characterization, and discusses the potential for biological activity based on related compounds.

Chemical and Physical Properties (Hypothetical)

While the specific data for this compound is not available, the table below presents a hypothetical set of properties expected for a lanostane-type triterpenoid.

| Property | Expected Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 488.7 g/mol |

| Appearance | White to off-white amorphous powder |

| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water |

| Key Spectroscopic Features (¹³C NMR) | Approximately 30 carbon signals, including characteristic downfield shifts for carbonyl and olefinic carbons, and a series of upfield signals for the tetracyclic core methyl groups. |

| Key Spectroscopic Features (¹H NMR) | Multiple singlet signals for methyl groups, complex multiplets in the aliphatic region, and potentially signals for olefinic protons. |

| Mass Spectrometry | A molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to the molecular formula. |

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly employed for the isolation and characterization of lanostane-type triterpenoids from plant material.

General Isolation and Purification of Lanostane Triterpenoids

-

Plant Material Collection and Preparation: Fresh, whole plants of Scilla scilloides are collected, identified, and air-dried. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to multiple steps of column chromatography.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.

-

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to assign the complete structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of a natural product like this compound.

Biological Activity and Signaling Pathways (Hypothetical)

As of the latest available information, there have been no specific studies on the biological activity of this compound. However, lanostane-type triterpenoids isolated from various natural sources have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. For instance, some lanostane triterpenoids from Ganoderma species have shown cytotoxic effects on cancer cell lines.

Given the structural class of this compound, it is plausible that it could interact with various cellular signaling pathways. For example, many triterpenoids are known to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with transcription factors such as NF-κB. In the context of cancer, triterpenoids have been shown to induce apoptosis through the activation of caspase cascades and to inhibit cell proliferation by targeting pathways like PI3K/Akt/mTOR.

The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation for this compound, based on the known activities of other triterpenoids.

Future Directions

The discovery of this compound opens up several avenues for future research. The immediate priority is to fully characterize its chemical structure and stereochemistry. Subsequently, comprehensive in vitro and in vivo studies are warranted to investigate its potential biological activities. Screening for anticancer, anti-inflammatory, and antimicrobial properties would be a logical starting point, given the known activities of related compounds. If promising bioactivity is identified, further research into its mechanism of action and potential as a therapeutic agent would be highly valuable.

Conclusion

This compound is a novel lanostane-type triterpenoid from Scilla scilloides. While detailed experimental data remains limited in the public domain, its discovery highlights the rich chemical diversity of the Scilla genus. Further research is essential to unlock the full chemical and biological profile of this new natural product, which may hold potential for future drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Homoisoflavonoids from Muscari comosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscari comosum (L.) Mill., commonly known as the tassel hyacinth, is a bulbous plant rich in a variety of bioactive phytochemicals. Among these, homoisoflavonoids, a subclass of flavonoids, are of significant interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed methodologies for the extraction and isolation of homoisoflavonoids from the bulbs of Muscari comosum.

It is important to clarify that while the target compound "Scillascillone" was specified, a review of the scientific literature indicates that this compound is not a known constituent of Muscari comosum. This plant is, however, a notable source of other homoisoflavonoids, particularly 3-benzyl-4-chromanones. The protocols outlined below are therefore focused on the extraction and purification of these characteristic homoisoflavonoids from Muscari comosum.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent significantly impacts the yield and composition of the extract. The following table summarizes the extraction yield and total phenolic and flavonoid content from Muscari comosum bulbs using different solvent systems.

| Extraction Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Water (WT) | 10.22 | - | - | [1] |

| Methanol:Water (50:50 v/v) (MET50) | - | - | - | [1] |

| Methanol:Water (70:30 v/v) (MET70) | 7.83 | 57.67 | 18.79 | [1] |

| n-hexane | - | - | - | [2] |

| Diethyl ether | - | 129.75 µg GAE/mg | 988.26 µg QE/mg | [2] |

| Dichloromethane | - | - | - | [2] |

| Ethanol | - | 66.7 µM Fe(II)/g (FRAP) | - | [3] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; FRAP: Ferric Reducing Ability Power.

Experimental Protocols

Protocol 1: General Extraction of Homoisoflavonoids with Methanol/Water

This protocol describes a general method for obtaining a crude extract rich in homoisoflavonoids.

1. Plant Material Preparation:

- Collect fresh bulbs of Muscari comosum.

- Clean the bulbs with distilled water to remove any soil and debris.

- Peel the bulbs and freeze them at -20°C.

- Lyophilize (freeze-dry) the frozen bulbs to remove water.

- Grind the lyophilized bulbs into a fine powder using a laboratory mill.

2. Extraction:

- Weigh the powdered bulb material.

- Place the powder in a suitable flask.

- Add a methanol:water (70:30 v/v) solution in a 1:7 (w/v) ratio of plant material to solvent.[1]

- Incubate the mixture on an orbital shaker at 20°C for 24 hours.[1]

- Separate the soluble fraction (extract) from the insoluble plant material by centrifugation at 18,000 x g for 10 minutes at 20°C.[1]

- Collect the supernatant.

- The remaining insoluble fraction can be re-macerated with a fresh portion of the solvent mixture (e.g., in a 1:5 w/v ratio) to maximize extraction efficiency.[1]

- Combine the supernatants from all extractions.

- Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the methanol and water, yielding a crude extract.

Protocol 2: Sequential Extraction by Polarity and Isolation of 3-Benzyl-4-chromanones

This protocol is designed for the selective extraction and isolation of specific homoisoflavonoids.

1. Plant Material Preparation:

- Follow the same procedure as in Protocol 1 for preparing the powdered bulb material.

2. Sequential Extraction:

- Perform a series of extractions with solvents of increasing polarity, starting with a non-polar solvent and moving to more polar solvents. A typical sequence is n-hexane, followed by diethyl ether, dichloromethane, and finally ethanol or methanol.[2]

- For each solvent, macerate the plant material for a sufficient period (e.g., 24 hours), then filter or centrifuge to collect the extract.

- The diethyl ether fraction has been noted to be rich in taste-active compounds, including homoisoflavonoids.[2]

3. Isolation and Purification:

- Concentrate the desired extract (e.g., the diethyl ether extract) to dryness.

- Redissolve the crude extract in a minimal amount of a suitable solvent.

- Subject the dissolved extract to column chromatography. The stationary phase can be silica gel, and the mobile phase can be a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.

- Collect fractions from the column and monitor their composition using Thin Layer Chromatography (TLC).

- Combine fractions containing the compounds of interest.

- For further purification, preparative Thin Layer Chromatography (TLC) can be employed on the combined fractions to isolate individual compounds.[2]

- The structure and purity of the isolated compounds should be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Visualizations

Caption: Workflow for Homoisoflavonoid Extraction and Isolation.

Caption: Biological Activities of Muscari comosum Extracts.

References

Application Notes and Protocols: Purification of Scillascillone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillone is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the bulbs of Scilla scilloides. Homoisoflavonoids from Scilla species have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. These compounds are being investigated for their potential in drug development. This document provides detailed protocols for the purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery. The methodologies described herein are based on established techniques for the isolation of homoisoflavonoids from plant matrices.

Data Presentation: Purification Parameters

The following table summarizes the key chromatographic techniques and conditions that can be employed for the purification of this compound. These parameters are derived from methods used for the separation of homoisoflavonoids from Scilla species.

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Detection | Purpose |

| Macroporous Resin Column Chromatography | HPD100 or similar | Stepwise gradient of Ethanol in Water | UV-Vis | Initial fractionation of crude extract |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Methanol in Chloroform | TLC with UV detection | Separation of fractions based on polarity |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | UV-Vis | Removal of high molecular weight impurities |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Octadecylsilane (ODS, C18) | Gradient of Acetonitrile in Water | UV-Vis (e.g., 254 nm) | Final purification of this compound |

Experimental Protocols

Protocol 1: Extraction of Homoisoflavonoids from Scilla scilloides Bulbs

This protocol outlines the initial extraction of crude homoisoflavonoids from the plant material.

Materials:

-

Fresh or dried bulbs of Scilla scilloides

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Rotary evaporator

-

Grinder or blender

-

Filter paper and funnel

Procedure:

-

Wash the bulbs of Scilla scilloides thoroughly to remove any soil and debris.

-

Air-dry the bulbs or use a lyophilizer for complete drying.

-

Grind the dried bulbs into a fine powder.

-

Macerate the powdered plant material with methanol or ethyl acetate (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through filter paper to remove the solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

Store the resulting crude extract at 4°C for further purification.

Protocol 2: Multi-Step Chromatographic Purification of this compound

This protocol describes a representative multi-step chromatographic procedure for the isolation of this compound from the crude extract.

Step 1: Initial Fractionation using Macroporous Resin

-

Prepare a column with HPD100 macroporous resin.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water).

-

Load the dissolved extract onto the pre-equilibrated column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing homoisoflavonoids.

Step 2: Silica Gel Column Chromatography

-

Combine the homoisoflavonoid-rich fractions from the previous step and concentrate them.

-

Prepare a silica gel column (200-300 mesh) packed in chloroform.

-

Dissolve the concentrated fraction in a small volume of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform to 90:10 chloroform:methanol).

-

Collect fractions and analyze by TLC. Combine fractions that show a similar profile and contain the target compound.

Step 3: Size-Exclusion Chromatography

-

Further purify the fractions containing this compound using a Sephadex LH-20 column.

-

Pack the column with Sephadex LH-20 and equilibrate with 100% methanol.

-

Dissolve the semi-purified sample in a small volume of methanol and apply it to the column.

-

Elute with 100% methanol at a constant flow rate.

-

Collect fractions and monitor using a UV detector at 254 nm.

Step 4: Preparative HPLC for Final Purification

-

The final purification is achieved using preparative reverse-phase HPLC.

-

Column: C18 (Octadecylsilane), e.g., 250 x 20 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 30% acetonitrile and increasing to 70% over 40 minutes).

-

Flow Rate: e.g., 10 mL/min.

-

Detection: UV at 254 nm.

-

Inject the this compound-containing fraction and collect the peak corresponding to the pure compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its structure by spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

Experimental Workflow

Caption: General workflow for the purification of this compound.

Potential Signaling Pathway: Anti-inflammatory Action

Homoisoflavonoids from Scilla scilloides have demonstrated anti-inflammatory effects, including the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. A key signaling pathway involved in the inflammatory response is the PI3K/Akt pathway, which can regulate the expression of pro-inflammatory mediators. The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for the Quantification of Scillascillone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillone is a lanostane-type triterpenoid isolated from the whole plants of Scilla scilloides. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods for this compound Quantification

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is relatively high. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm).

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For low-level quantification in complex matrices such as plasma or tissue samples, LC-MS/MS is the method of choice. It offers superior sensitivity and selectivity, allowing for accurate measurement even in the presence of interfering substances.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from plant material.

Protocol 1: Extraction of this compound from Scilla scilloides Bulbs

This protocol describes an efficient method for extracting this compound from the bulbs of Scilla scilloides.

Materials:

-

Fresh or dried bulbs of Scilla scilloides

-

Methanol (HPLC grade)

-

Deionized water

-

Grinder or mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Wash the fresh bulbs with water to remove any soil and debris. Air-dry the bulbs or use a lyophilizer. Grind the dried bulbs into a fine powder using a grinder or mortar and pestle.

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of methanol.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.

-

Combine all the supernatants.

-

-

Sample Filtration:

-

Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Protocol 2: HPLC-UV Quantification of this compound

This protocol outlines a method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a highly sensitive method for quantifying this compound in complex matrices.

Instrumentation:

-

LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

LC Conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 20% B, 1-5 min: 20-95% B, 5-7 min: 95% B, 7-7.1 min: 20% B, 7.1-9 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of a this compound standard) |

| Collision Energy | To be optimized for this compound |

Procedure:

-

Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into the appropriate matrix (e.g., blank plasma, buffer). Extract the samples and standards using a suitable sample preparation technique such as protein precipitation or solid-phase extraction.

-

Analysis: Analyze the extracted samples and standards using the LC-MS/MS system.

-

Quantification: Generate a calibration curve and determine the concentration of this compound in the samples as described in the HPLC-UV protocol.

Data Presentation

The following table presents hypothetical quantitative data for this compound in various samples, as might be obtained using the methods described above.

| Sample ID | Sample Type | This compound Concentration (µg/mL) | Method |

| SS-B-01 | Scilla scilloides Bulb Extract | 15.2 | HPLC-UV |

| SS-L-01 | Scilla scilloides Leaf Extract | 2.8 | HPLC-UV |

| PL-QC-L | Plasma QC Low | 0.012 | LC-MS/MS |

| PL-QC-M | Plasma QC Medium | 0.105 | LC-MS/MS |

| PL-QC-H | Plasma QC High | 0.987 | LC-MS/MS |

| Test-Form-A | Formulation A | 48.5 | HPLC-UV |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway

Lanostane-type triterpenoids have been reported to exhibit cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[1] The PI3K/AKT and MAPK signaling pathways are frequently implicated in the regulation of cell survival and apoptosis and are potential targets for these compounds.[2]

References

Scillascillone In Vitro Experimental Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillascillone, a homoisoflavanone isolated from plants of the Scilla genus, has demonstrated potential as an anticancer agent. In vitro studies have shown its cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for key in vitro experimental assays to evaluate the anticancer properties of this compound. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of underlying signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines